N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Description
N-Cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a synthetic acetamide derivative characterized by a tetrazole-thioether moiety and dual N-alkyl substituents (cyclohexyl and ethyl groups). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant. This compound’s structural features align with derivatives explored in medicinal chemistry and materials science, though its specific applications remain under investigation .
Properties
CAS No. |
80472-71-5 |
|---|---|
Molecular Formula |
C12H21N5OS |
Molecular Weight |
283.40 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H21N5OS/c1-3-17(10-7-5-4-6-8-10)11(18)9-19-12-13-14-15-16(12)2/h10H,3-9H2,1-2H3 |
InChI Key |
JIXWOIKEWHTILT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CSC2=NN=NN2C |
solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-cyclohexyl-N-ethyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyclohexyl group, an ethyl group, and a tetrazole moiety linked through a sulfanylacetamide functional group. Its molecular formula is .
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been noted for its potential to modulate the activity of kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : Research indicates that compounds with similar structures can affect cell proliferation and induce apoptosis in cancer cells. The tetrazole ring is often associated with anticancer activity due to its ability to interact with various biological targets .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of kinase activity | |
| Antimicrobial | Effective against certain resistant bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Anticancer Efficacy : A study assessed the compound's effects on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that this compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL, indicating promising antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing properties:
Key Structural and Functional Differences
- The isopropyl-phenyl group in the 4-ethoxyphenyl analog () may improve π-π stacking interactions, relevant in materials science .
- Unsubstituted 1-methyltetrazole derivatives (e.g., ) prioritize metabolic stability .
Sulfur Functionality :
- Applications: Pharmaceutical Potential: Hydroxyacetamide derivatives () with triazole/imidazole cores exhibit antiproliferative activity, suggesting the target compound may share bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
